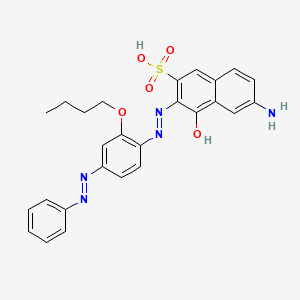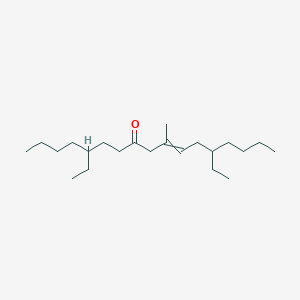
2-(4-Methoxyphenoxy)-4-oxo-4H-1-benzopyran-5,7-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with 4-chloromethylcoumarin under basic conditions to form the intermediate 2-(4-methoxyphenoxy)-4-oxo-4H-chromene. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The chromene core can be reduced to form a dihydrochromene derivative.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the acetate groups.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate.
Reduction: Formation of 2-(4-methoxyphenoxy)-4H-chromene-5,7-diyl diacetate.
Substitution: Formation of derivatives with various functional groups replacing the acetate groups.
科学的研究の応用
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
Modulating Receptors: It may bind to and modulate the activity of certain receptors, leading to changes in cellular signaling.
Inducing Apoptosis: In cancer cells, it can induce apoptosis through the activation of pro-apoptotic proteins and pathways.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Known for its use as a sweetness inhibitor.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis and catalysis.
Uniqueness
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its chromene core and diacetate groups make it a versatile compound for various chemical reactions and research applications.
特性
CAS番号 |
138590-90-6 |
|---|---|
分子式 |
C20H16O8 |
分子量 |
384.3 g/mol |
IUPAC名 |
[5-acetyloxy-2-(4-methoxyphenoxy)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C20H16O8/c1-11(21)25-15-8-17(26-12(2)22)20-16(23)10-19(28-18(20)9-15)27-14-6-4-13(24-3)5-7-14/h4-10H,1-3H3 |
InChIキー |
GIFPPYCNDYITID-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)OC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
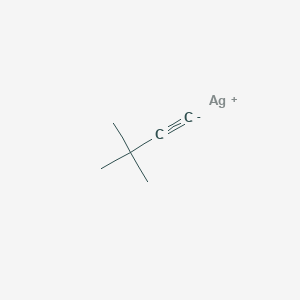
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
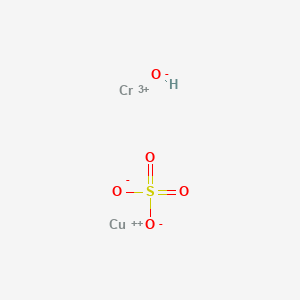



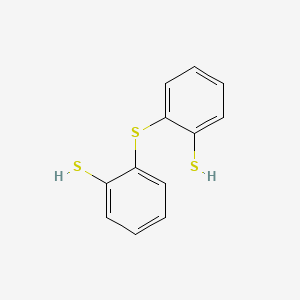
![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)

